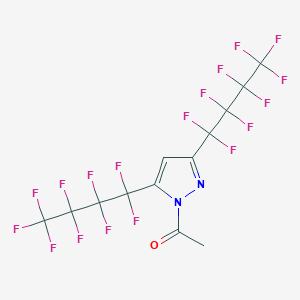

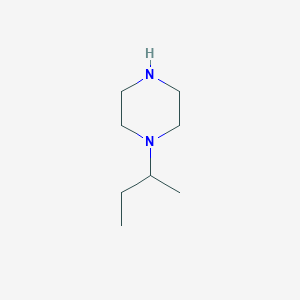

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH

描述

The compound Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH is a synthetic oligopeptide that is designed to mimic certain biological peptides with potential modifications to enhance stability or alter function. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the characteristics of such peptides. For instance, the first paper discusses an octapeptide containing alpha-aminoisobutyric acid (Aib) and its ability to form an alpha-helical conformation, which is a common structural motif in proteins and peptides . The second paper examines a thioamide-substituted enkephalin analog, which shows how substitutions can affect peptide conformation .

Synthesis Analysis

The synthesis of peptides like Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH typically involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing chain. The papers provided do not detail the synthesis of the exact compound , but they do imply the use of advanced synthetic methods to create peptides with specific secondary structures and modifications, such as thioamide substitution . These methods are crucial for obtaining peptides with desired conformations and properties.

Molecular Structure Analysis

The molecular structure of peptides is critical in determining their biological function. The first paper describes the crystal structure of a related peptide, Boc–(Leu3–Aib)2–OBzl, which adopts an alpha-helical conformation . This suggests that the Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH peptide might also adopt a similar helical structure, depending on the influence of its amino acid composition and sequence. The second paper provides an example of how a thioamide substitution can result in a bent and L-shaped conformation . These insights highlight the importance of molecular structure in the function of peptides.

Chemical Reactions Analysis

Chemical reactions involving peptides can include modifications, such as oxidation or reduction, and the formation of disulfide bonds. The papers do not discuss specific reactions for Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH, but they do show how structural changes, like thioamide substitution, can significantly alter the conformation and potentially the reactivity of peptides . Understanding these reactions is essential for the design of peptides with specific functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides, such as solubility, stability, and melting point, are influenced by their molecular structure. The alpha-helical conformation described in the first paper suggests that peptides like Boc–(Leu3–Aib)2–OBzl are likely to have specific interaction capabilities and stability characteristics . The second paper's discussion of a bent and L-shaped conformation due to thioamide substitution indicates that such modifications can impact the physical properties of peptides, potentially affecting their solubility and stability . These properties are crucial for the practical application of peptides in research and medicine.

科学研究应用

结构研究和构象分析

使用NMR光谱技术研究了胃泌素C端四肽的伪肽类似物,包括结构类似于Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH的化合物。这些研究提供了详细的结构信息,显示通过CH2NH键引入的修饰是局限在键周围的(Aumelas et al., 2009)。

类似于Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH结构的单硫代Leu-enkephalin类似物的晶体结构显示Phe残基处呈弯曲的分子构象,展示了结构变化如何影响肽的构象(Doi et al., 2009)。

一项研究探讨了含有psi[CH2NH]酰胺键替代物的线性和环状伪肽库的合成。强调了在合成过程中保护psi[CH2NH]替代物对于获得更好结果的重要性(Wen & Spatola, 2009)。

合成和优化

探讨了胃泌素C端四肽的肽类似物的合成,包括将苯丙氨酸替换为苯乙胺的衍生物,类似于Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH的结构。发现这些化合物是胃泌素诱导的酸分泌的有效抑制剂(Martinez et al., 2009)。

对螯合氨基酸配体复合物中的酯交换和酰胺顺反异构化进行了研究,包括Boc-Asp(OBzl),提供了不同羰基的反应性以及金属离子对酯交换速率的影响的见解(Niklas et al., 2007)。

展示了聚合物结合的1-羟基苯并三唑在肽合成中的效用和效率,展示了胸腺素α1的C端半部分的合成。这项研究突出了特定阻断和偶联方法的有效性(Mokotoff & Patchornik, 2009)。

生化和药理应用

采用固相合成方法创建基于血管紧张素原序列的肽,其在裂解位点具有等构单元,表明在理解循环和非循环肾素库的作用方面具有潜在应用价值(Sueiras-diaz et al., 2009)。

研究了使用不同偶联试剂合成二肽Boc-Leu-N-Me-Leu-OBzl,显示产率和立体异构体的形成存在变化,表明优化合成条件对于获得期望结果的重要性(Xu Shi-hai, 2009)。

属性

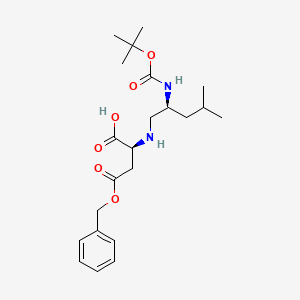

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVZCWDQLBTZGO-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373193 | |

| Record name | Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |

CAS RN |

204199-67-7 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204199-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

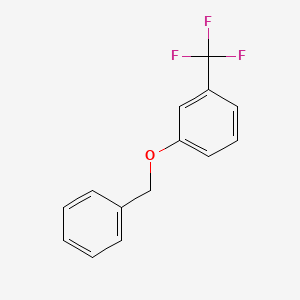

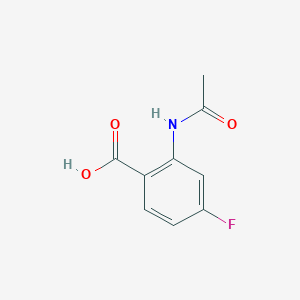

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)